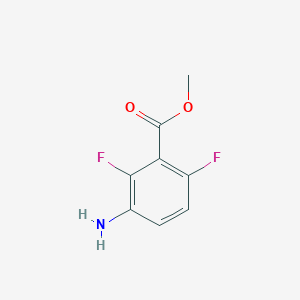

Methyl 3-amino-2,6-difluorobenzoate

Overview

Description

Methyl 3-amino-2,6-difluorobenzoate is a useful research compound. Its molecular formula is C8H7F2NO2 and its molecular weight is 187.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It is known that the presence of the amino and difluorobenzoate groups could potentially allow for interactions with various biological targets .

Pharmacokinetics

It is known that the compound is a liquid at room temperature, which could potentially influence its absorption and distribution . The compound is predicted to have high GI absorption and is BBB permeant .

Result of Action

The molecular and cellular effects of Methyl 3-amino-2,6-difluorobenzoate’s action are currently unknown. Given the compound’s structure and potential reactivity, it may interact with various cellular components, but specific effects would depend on the compound’s precise mechanism of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and activity .

Biological Activity

Methyl 3-amino-2,6-difluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its potential interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of an amino group and two fluorine atoms on the benzene ring. These structural features contribute to its unique chemical properties, influencing its reactivity and binding affinity to enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C9H8F2N O2 |

| Molecular Weight | 201.16 g/mol |

| CAS Number | 84832-02-0 |

| Appearance | White solid |

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and difluoro groups play crucial roles in binding, which can influence various biological processes. The exact pathways may vary depending on the target and context of use.

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. Its structural attributes allow it to act as a building block for more complex molecules in medicinal chemistry.

Case Studies

- Enzyme Inhibition : Initial studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been investigated for its ability to inhibit PfATP4, an enzyme associated with malaria parasites .

- Protein-Ligand Interactions : The compound's binding affinity to various proteins has been explored, indicating potential therapeutic applications. The difluoro and amino substituents enhance its interaction with biomolecules, which could lead to the development of novel drugs targeting specific diseases.

Research Findings

Recent studies have focused on optimizing the biological activity of this compound through structural modifications. The incorporation of polar functionalities has been shown to improve aqueous solubility while maintaining or enhancing biological activity against targeted enzymes .

Table: Summary of Biological Activities

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of PfATP4 activity | |

| Protein Binding | Enhanced binding affinity due to functional groups | |

| Medicinal Chemistry | Valuable for synthesizing complex molecules |

Scientific Research Applications

Chemistry Applications

Building Block for Synthesis

- Methyl 3-amino-2,6-difluorobenzoate serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions such as nucleophilic substitutions and reductions.

Reactions

- Reduction : The nitro group from precursors can be reduced to an amino group using catalysts like palladium on carbon (Pd/C) in hydrogen atmospheres.

- Substitution : The amino group can engage in nucleophilic substitutions with various electrophiles under basic conditions.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Reduction | Pd/C, H₂ | Ethanol | This compound |

| Nucleophilic Substitution | Amines/Alcohols | Basic conditions | Substituted derivatives |

| Oxidation | KMnO₄/CrO₃ | Varies | Oxidized benzoic acid derivatives |

Biological Applications

Potential Biological Activity

- Research indicates that this compound may interact with biological molecules, showing promise in medicinal chemistry. Its structure allows it to potentially bind to specific enzymes or receptors.

Case Study: Antimicrobial Activity

- A study explored the antimicrobial properties of similar compounds derived from difluorobenzoates. Results showed that these compounds exhibited significant activity against various bacterial strains, suggesting that this compound could be further investigated for similar effects.

Medical Applications

Drug Development Precursor

- The compound is being studied as a precursor for developing pharmaceuticals. Its unique functional groups allow for modifications that can enhance therapeutic efficacy.

Research Findings

- A recent study highlighted the synthesis of derivatives from this compound that demonstrated improved binding affinities for specific targets related to cancer treatment.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized in the manufacture of specialty chemicals. Its unique properties make it suitable for creating materials with specific functionalities.

Application in Material Science

- The compound has been explored for use in polymers and coatings due to its ability to modify physical properties such as thermal stability and hydrophobicity.

Q & A

Basic Questions

Q. What synthetic routes are effective for preparing Methyl 3-amino-2,6-difluorobenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves esterification of the corresponding benzoic acid using (trimethylsilyl)diazomethane (TMSD) in dichloromethane/methanol solvent systems. Optimize yields by controlling stoichiometry (e.g., 1.4 equiv. TMSD) and reaction time (15–30 min at ambient temperature). Monitor completion via TLC or LC-MS, as described for analogous difluorobenzoate esters . For amino group retention, protect the amine with a Boc group prior to esterification to prevent side reactions .

Q. What chromatographic techniques are recommended for purifying this compound, and what solvent systems are optimal?

- Methodological Answer : Use medium-pressure liquid chromatography (MPLC) with silica gel and gradient elution (e.g., CH₂Cl₂ with 1–20% EtOAc). For challenging separations, re-purify mixed fractions using isocratic conditions (e.g., 4% EtOAc in CH₂Cl₂). Collect fractions analyzed by TLC (Rf = 0.18 in hexane/EtOAc 2:1) to ensure purity >95% .

Q. How should this compound be stored to maintain stability, and what degradation products should be monitored?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas to prevent hydrolysis of the ester group. Monitor for free benzoic acid (via IR or NMR) and amine oxidation products (e.g., nitro derivatives) using HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms activate the aromatic ring for NAS at the para position relative to the amino group. Use DFT calculations to map electron density and compare reactivity with non-fluorinated analogs. Validate experimentally by synthesizing triazine derivatives via stepwise substitution (e.g., with trichlorotriazine at −35°C to 40°C), noting enhanced reaction rates .

Q. What strategies resolve conflicting NMR data when characterizing this compound derivatives?

- Methodological Answer : Assign signals using 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping peaks. For example, the methoxy group in the ester appears as a singlet (δ 3.76 ppm in DMSO-d₆), while fluorine atoms cause splitting in aromatic protons (e.g., δ 7.17 ppm as a doublet of doublets). Compare with published spectra of structurally similar compounds .

Q. How can computational modeling predict the biological activity of this compound-derived sulfonamide herbicides?

- Methodological Answer : Perform molecular docking studies using herbicide target enzymes (e.g., acetolactate synthase). The fluorine atoms enhance binding affinity by increasing electronegativity and reducing metabolic degradation. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

- Methodological Answer : Variations arise from polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to identify crystalline forms. For example, triazine derivatives show m.p. ranges of 79–82°C vs. 217–220°C depending on substituents; recrystallize from EtOH/water to standardize .

Properties

IUPAC Name |

methyl 3-amino-2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXHGFLADBGDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670230 | |

| Record name | Methyl 3-amino-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84832-02-0 | |

| Record name | Methyl 3-amino-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.